![molecular formula C15H25N5O2 B1401059 tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 1361112-46-0](/img/structure/B1401059.png)
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Overview
Description
“tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is also known by its CAS Number: 1803561-25-2 .
Molecular Structure Analysis
The molecular formula of this compound is C15H25N5O2 . It has a molecular weight of 343.85 g/mol . The InChI code of the compound is 1S/C15H25N5O2.ClH/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11;/h11,16H,4-10H2,1-3H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 343.85 g/mol . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 343.1775028 g/mol . The topological polar surface area of the compound is 72.3 Ų .
Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches The chemical compound tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate and its derivatives have been subjects of extensive synthesis efforts due to their potential applications in various fields. Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives, including the similar this compound, characterizing them with NMR, IR, and mass spectrometry techniques, and further analyzed a crystal using X-ray crystallography (Patil et al., 2021). Another study by Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to this compound, in three steps and confirmed its structure through MS and 1 HNMR spectrum (Kong et al., 2016).
Structural and Molecular Studies Richter et al. (2009) conducted a study on a similar compound, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, providing insights into the molecular structure and orientation of the pyrazole and piperidine rings (Richter et al., 2009). Similarly, the study by Sanjeevarayappa et al. (2015) on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate included X-ray diffraction analysis to confirm the molecular structure and also explored its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Biomedical Applications
Antimicrobial Activity The antimicrobial properties of related compounds have been a significant focus. The work by Patil et al. (2021) assessed the antimicrobial activity of synthesized piperazine and triazolo-pyrazine derivatives against bacterial and fungal strains, finding promising results for developing potent antimicrobials (Patil et al., 2021). The synthesis and fungicidal activity of another set of compounds were evaluated by Mao et al. (2013), noting moderate to excellent activity against certain fungal strains (Mao et al., 2013).
Cardiovascular and Antihypertensive Potential Sato et al. (1980) explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including structures similar to this compound, and assessed their coronary vasodilating and antihypertensive activities, finding compounds with promising potential as cardiovascular agents (Sato et al., 1980).
Neuroprotective and Antioxidant Effects The antioxidant and neuroprotective effects of triazolopyrazine derivatives were examined by Falsini et al. (2019), who designed compounds to obtain dual antioxidant-human A2A adenosine receptor antagonists. These compounds showed promise in reducing oxaliplatin-induced toxicity in microglia cells and potential efficacy in treating oxidative stress-related diseases (Falsini et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of “tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
“this compound” interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The inhibition of c-Met kinase by “this compound” affects various biochemical pathways. These include pathways involved in cell growth and survival, which are disrupted due to the reduced activity of the kinase . The downstream effects of this disruption can lead to the inhibition of tumor growth and metastasis .
Result of Action
The molecular and cellular effects of “this compound” action primarily involve the inhibition of cellular processes such as growth and migration . This can lead to the suppression of tumor growth and metastasis, making the compound a potential candidate for cancer treatment .
properties
IUPAC Name |
tert-butyl 3-piperidin-4-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11/h11,16H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJWTEGHDTUIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3CCNCC3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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